6-(5-bromofuran-2-yl)-2-(methylthio)pyrimidin-4(3H)-one
Description
Properties
IUPAC Name |
4-(5-bromofuran-2-yl)-2-methylsulfanyl-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O2S/c1-15-9-11-5(4-8(13)12-9)6-2-3-7(10)14-6/h2-4H,1H3,(H,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPQJWNJEZDXCSK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=CC(=O)N1)C2=CC=C(O2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
6-(5-Bromofuran-2-yl)-2-(methylthio)pyrimidin-4(3H)-one is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including antimicrobial, anticancer, and other pharmacological effects, supported by various studies and data.
Chemical Structure and Properties
The compound is characterized by the following molecular structure:
- Molecular Formula : C₈H₈BrN₂OS
- CAS Number : 2092035-97-5
This structure features a pyrimidine core substituted with a bromofuran moiety and a methylthio group, which are crucial for its biological activity.
Antimicrobial Activity
Several studies have evaluated the antimicrobial properties of pyrimidine derivatives, including those similar to this compound. For instance, compounds with similar structures have shown significant antibacterial activity against Gram-positive and Gram-negative bacteria.
| Microbial Strain | Activity | Reference |
|---|---|---|
| Escherichia coli | Effective | |
| Staphylococcus aureus | Effective | |
| Mycobacterium tuberculosis | Effective |
In vitro assays indicated that the minimum inhibitory concentration (MIC) values for these compounds were comparable to established antibiotics, suggesting potential for further development as antimicrobial agents.
Anticancer Activity
Research has also explored the anticancer potential of pyrimidine derivatives. A study highlighted that certain substituted pyrimidines exhibited cytotoxic effects against various cancer cell lines. The mechanism of action is believed to involve the inhibition of key enzymes involved in DNA synthesis and repair.
These findings suggest that this compound could be a promising candidate for further anticancer drug development.
The biological activity of this compound may be attributed to its ability to interact with various biological targets, including enzymes involved in nucleic acid metabolism. The presence of the bromofuran group is thought to enhance its reactivity and binding affinity towards these targets.
Case Studies
- Study on Antimicrobial Efficacy : A series of experiments conducted on derivatives similar to this compound demonstrated significant antibacterial effects against multiple strains, with detailed MIC assessments confirming their potency.
- Cytotoxicity Assay : In vitro studies on human cancer cell lines showed that certain analogs led to cell cycle arrest and apoptosis, indicating a potential mechanism through which these compounds exert their anticancer effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Structural Similarities
5-Bromo-2-(methylthio)pyrimidin-4(3H)-one (CAS 81560-03-4)
- Structure: Lacks the furan moiety but retains the bromine and methylthio groups on the pyrimidinone core.
- Properties : Molecular weight similarity (0.80 Tanimoto score) suggests comparable physicochemical behavior .
2-(Methylthio)-5-(pyridin-2-ylmethyl)pyrimidin-4(3H)-one (Compound 2g)
- Structure : Replaces bromofuran with a pyridinylmethyl group.
- Properties : Melting point (138–140°C) and molecular weight (233) provide benchmarks for thermal stability and solubility .
- Key Difference : The pyridine ring introduces basicity and hydrogen-bonding capacity, contrasting with the bromofuran’s electronegative profile.
6-(Furan-3-yl)-2-(methylthio)pyrimidin-4(3H)-one (CAS 1184914-40-6)
- Structure : Contains a furan substituent but at the 3-position instead of 5-bromo substitution.
Physicochemical Properties
Melting Points and Solubility
- Analogs with methylthio groups (e.g., 2g: 138–140°C) generally exhibit lower melting points than halogenated derivatives (e.g., 2d: 240–242°C) due to reduced crystallinity .
- Bromine’s polarizability may increase solubility in polar solvents compared to non-halogenated furans.
Spectral Data
Data Tables
Table 1: Structural and Physical Comparison
Q & A
Basic: What are the common synthetic routes for 6-(5-bromofuran-2-yl)-2-(methylthio)pyrimidin-4(3H)-one, and how are reaction conditions optimized?
The synthesis typically involves coupling a bromofuran moiety to a pyrimidinone core. A general approach includes:
- Step 1: Preparation of the pyrimidin-4(3H)-one scaffold via Biginelli-like cyclization or nucleophilic substitution (e.g., substituting a thiol group at position 2) .
- Step 2: Introducing the 5-bromofuran-2-yl group via Suzuki or Stille cross-coupling reactions. Pd-catalyzed couplings are effective for aryl-aryl bond formation, requiring optimized conditions (e.g., Pd(PPh₃)₄, Na₂CO₃, DMF/H₂O, 80°C) .
- Optimization Tips:
Basic: Which spectroscopic techniques are most effective for characterizing this compound?
Key techniques include:
- ¹H/¹³C NMR: Assign tautomeric forms (e.g., 3H vs. 1H-pyrimidinone) by observing NH protons (δ ~12 ppm in DMSO-d₆) and carbonyl carbons (δ ~160-170 ppm). High-temperature NMR (350 K) can resolve dynamic tautomerism .
- IR Spectroscopy: Confirm the C=O stretch (~1640–1680 cm⁻¹) and C-S vibrations (~600–700 cm⁻¹) .
- Mass Spectrometry (HR-MS): Verify molecular ion peaks and fragmentation patterns (e.g., loss of Br or SCH₃ groups) .
Advanced: How can Pd-catalyzed cross-coupling reactions modify the bromofuran moiety?
The bromine atom at the furan’s 5-position is a reactive site for further functionalization:
- Suzuki Coupling: Replace Br with aryl/heteroaryl groups using boronic acids (e.g., 4-methylphenylboronic acid) and Pd(OAc)₂/XPhos catalyst .
- Sonogashira Coupling: Introduce alkynyl groups (e.g., ethynylbenzene) under CuI/Pd(PPh₃)₂Cl₂ catalysis .
Methodological Considerations: - Protect the pyrimidinone NH group with Boc or acetyl to prevent side reactions.
- Optimize ligand choice (e.g., XPhos for bulky substituents) and base (e.g., K₂CO₃ for mild conditions) .
Advanced: How to resolve tautomeric ambiguities in the pyrimidinone ring?
The 4(3H)-one structure can exhibit keto-enol tautomerism. Strategies include:
- Variable-Temperature NMR: Observe coalescence of NH and OH signals at elevated temperatures (e.g., 350 K in DMSO-d₆) .
- X-ray Crystallography: Definitive assignment via solid-state structure determination (e.g., C=O bond length ~1.22 Å confirms keto form) .
- Computational Modeling: Compare DFT-calculated ¹³C chemical shifts with experimental data to identify dominant tautomers .
Advanced: What strategies mitigate by-product formation during synthesis?
Common by-products arise from:
- Oxidation of SCH₃: Use inert atmosphere (N₂/Ar) to prevent sulfoxide/sulfone formation .
- Incomplete Coupling: Increase catalyst loading (e.g., 10 mol% Pd) or extend reaction time for low-yielding steps .
- Purification: Flash chromatography (e.g., cyclohexane/EtOAc gradients) or recrystallization (isopropanol) improves purity .
Data Contradiction: How to address discrepancies in biological activity data across studies?
If activity varies between assays:
- Validate Purity: Confirm compound integrity via HPLC (≥95% purity) and rule out degradation .
- Check Solubility: Use DMSO stock solutions with ≤0.1% water to prevent aggregation in cellular assays .
- Structural Analogues: Compare with derivatives (e.g., replacing Br with Cl or CF₃) to identify pharmacophore requirements .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
